molecular formula C4H12NO3PS B10760685 Methionine phosphonate

Methionine phosphonate

Cat. No.: B10760685
M. Wt: 185.18 g/mol
InChI Key: XKCSXHUCPYVQIW-SCSAIBSYSA-N
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Description

Methionine Phosphonate is an organophosphorus compound characterized by the presence of a phosphonic acid group. It belongs to the class of organic phosphonic acids, which are known for their unique C-P bond where phosphorus is directly bonded to carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionine Phosphonate can be synthesized through various methods. One common approach involves the reaction of methionine with phosphonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methionine Phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Mechanism of Action

The mechanism of action of Methionine Phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include metabolic processes where this compound mimics or interferes with natural substrates .

Comparison with Similar Compounds

Methionine Phosphonate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure and the presence of both methionine and phosphonic acid groups. This combination allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C4H12NO3PS

Molecular Weight

185.18 g/mol

IUPAC Name

[(1R)-1-amino-3-methylsulfanylpropyl]phosphonic acid

InChI

InChI=1S/C4H12NO3PS/c1-10-3-2-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m1/s1

InChI Key

XKCSXHUCPYVQIW-SCSAIBSYSA-N

Isomeric SMILES

CSCC[C@H](N)P(=O)(O)O

Canonical SMILES

CSCCC(N)P(=O)(O)O

Origin of Product

United States

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